2-(Diethylamino)benzonitrile
Overview
Description
2-(Diethylamino)benzonitrile is a chemical compound that belongs to the class of amine nitriles. It has a linear formula of C11H14N2 .
Synthesis Analysis
The synthesis of this compound and similar compounds involves various steps. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Molecular Structure Analysis
The molecular formula of this compound is C11H14N2 . The molecular weight is 174.24 g/mol .Chemical Reactions Analysis
Nitriles, such as this compound, undergo various reactions. For example, they can be hydrolyzed, both under acidic or basic conditions, to form carboxylic acids . They can also be reduced to primary amines .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 289.1±23.0 °C . Its density is predicted to be 1.01±0.1 g/cm3 . The pKa is predicted to be 4.62±0.38 .Scientific Research Applications
One-Pot Synthesis
2-(Diethylamino)benzonitrile is utilized in one-pot synthesis methods. For instance, Kobayashi et al. (1997) reported its use in the synthesis of 4-Amino-1,2-dihydro-3-quinolinecarboxylic Acid Derivatives, demonstrating its utility in creating complex organic compounds (Kobayashi, Takabatake, Kitamura, Morikawa, & Konishi, 1997).
Organometallic Chemistry
In organometallic chemistry, this compound has been involved in reactions with diethylaluminium derivatives. Hirabayashi et al. (1970) explored its reaction with diethylaluminium dimethylamide and ethanethiolate, showing its reactivity in forming complex aluminum-based compounds (Hirabayashi, Itoh, Sakai, & Ishii, 1970).
Photophysical Studies
This compound is significant in photophysical studies. For instance, Ji et al. (2015) synthesized a pyrene derivative of this compound, demonstrating its application in understanding the electronic and optical properties of complex molecules (Ji, Lorbach, Edkins, & Marder, 2015).
Organic Synthesis
In organic synthesis, it has been used as a precursor for generating benzonitriles and other related compounds. Sodeyama et al. (1973) described a method to synthesize nitriles from amides using this compound (Sodeyama, Kodomari, & Itabashi, 1973).
Catalysis and Reactions
Its role in catalysis and specific chemical reactions is also notable. Dong et al. (2015) used this compound in a rhodium-catalyzed cyanation process, showcasing its utility in complex organic transformations (Dong, Wu, Liu, Liu, & Sun, 2015).
Environmental Applications
Furthermore, its applications extend to environmental studies. Dadd et al. (2001) researched the biotransformation of this compound compounds by soil bacteria, emphasizing its role in environmental biodegradation (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).
Photorefractive Materials
Lastly, it is used in creating photorefractive materials. Herrera-Ambriz et al. (2011) developed photorefractive polymers based on this compound derivatives, demonstrating its utility in optical processing applications (Herrera-Ambriz, Maldonado, Rodríguez, Castro-Beltrán, Ramos‐Ortiz, Magaña-Vergara, Meneses-Nava, Barbosa-García, Santillán, Fárfan, Dang, Lacroix, & Ledoux-Rak, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The study of 2-(Diethylamino)benzonitrile and similar compounds is ongoing. For instance, research has been conducted on the accuracy of the ω LH22t range-separated local hybrid (RSLH) for the two lowest excited-state potential energy curves for the amino group twist in 4-(dimethylamino)benzonitrile . This research could have implications for the study of this compound.
Properties
IUPAC Name |
2-(diethylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJQYHVWROTJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597060 | |
Record name | 2-(Diethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-52-1 | |
Record name | 2-(Diethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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